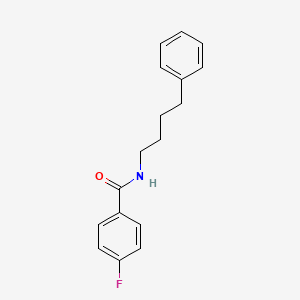

4-氟基-N-(4-苯基丁基)苯甲酰胺

描述

4-fluoro-N-(4-phenylbutyl)benzamide is a chemical compound involved in various scientific studies. While specific research on this exact compound is limited, there is substantial information available on closely related fluoro-benzamide compounds and their properties, synthesis, and applications.

Synthesis Analysis

The synthesis of related fluoro-benzamide compounds often involves complex chemical reactions. For instance, the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcases the intricate processes involved in creating such compounds (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of fluoro-benzamide derivatives is characterized by their planarity and stability, as evidenced in the study of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers (Moreno-Fuquen et al., 2022). These structures often exhibit unique intermolecular interactions, influencing their physical and chemical properties.

Chemical Reactions and Properties

Fluoro-benzamides participate in various chemical reactions, displaying a range of properties. For example, their role in the synthesis of fluorogenic reagents for thiols highlights their reactivity and utility in chemical analysis (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties of fluoro-benzamides, such as melting points and crystal structure, are influenced by their molecular conformation and intermolecular interactions. Research on various fluoro-benzamide isomers provides insights into these aspects (Mocilac et al., 2012).

Chemical Properties Analysis

The chemical properties of fluoro-benzamides, including their reactivity and interactions with other molecules, are significant in their application in various fields. Studies on related compounds, like the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derivatives, reveal the diverse chemical behaviors of these compounds (Hsiao et al., 2000).

科学研究应用

抗肿瘤活性

一种合成的苯甲酰胺衍生物 MS-27-275,对人类肿瘤表现出显着的体内抗肿瘤活性。该化合物抑制组蛋白脱乙酰酶 (HDA),导致各种肿瘤细胞系中组蛋白的过度乙酰化,诱导细胞周期分布发生变化并抑制植入裸鼠的肿瘤系生长。MS-27-275 的有效性表明了一种针对对传统抗肿瘤药物不敏感的癌症的新型化疗策略 (Saito 等人,1999 年)。

阿尔茨海默病

氟代苯甲酰胺衍生物被用于阿尔茨海默病的研究。一种选择性血清素 1A (5-HT1A) 分子成像探针与正电子发射断层扫描 (PET) 结合使用,以量化阿尔茨海默病患者、轻度认知障碍受试者和对照者的大脑中的 5-HT1A 受体密度。研究发现受体密度显着降低与临床症状恶化相关,表明氟代苯甲酰胺在诊断和了解阿尔茨海默病进展中具有潜在的实用性 (Kepe 等人,2006 年)。

材料科学

在材料科学中,氟代苯甲酰胺已被证明具有有趣的特性。例如,4-氟基-N-(2-氟苯基)苯甲酰胺,一种手性分子,表现出双晶行为,不同的晶体形式显示出不同的形态和性质。这种行为在形态、X 射线单晶结构分析和其他技术方面进行了分析,突出了强氢键和弱分子间相互作用在确定晶体形式中的作用 (Chopra & Row,2005 年)。

合成化学

氟代苯甲酰胺已被用于合成化学中,用于制造氟代杂环,氟代杂环在制药和农化工业中发挥着重要作用。一项研究报道了通过铑 (III) 催化的 C-H 活化和与 2,2-二氟乙烯基甲苯磺酸酯偶联来合成氟代杂环,证明了氟代苯甲酰胺的合成多功能性 (Wu 等人,2017 年)。

属性

IUPAC Name |

4-fluoro-N-(4-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCQRYMITWJVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-fluoro-N-(4-phenylbutyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)

![2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4582798.png)

![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)

![2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)

![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)